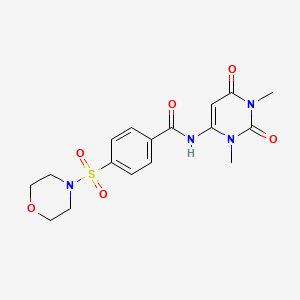

![molecular formula C15H18N2O5 B2725772 13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol CAS No. 1415562-58-1](/img/structure/B2725772.png)

13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

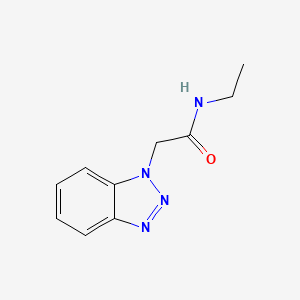

“13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol” is a chemical compound with the CAS Number: 1415562-58-1 . It has a molecular weight of 306.32 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H18N2O5/c16-15-9-12(18)10-7-13-14(8-11(10)17-15)22-6-4-20-2-1-19-3-5-21-13/h7-9H,1-6H2,(H3,16,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Structural Analysis and Synthesis

NMR Chemical Shifts and Protein Structure Analysis

- Research has shown that NMR chemical shifts, especially 1H, 13C, and 15N, can be crucial in understanding the structure and interactions of peptides and proteins, including those related to quinoline derivatives. This study provides insights into the nearest-neighbor effects on chemical shifts, significant for structural analysis in scientific research D. Wishart et al., 1995.

Synthesis of Quinoxaline Derivatives

- The electrochemical dehydrogenative cross-coupling method has been applied for the synthesis of 3-aminoquinoxalinones from quinoxalin-2(1H)-ones and amines, demonstrating the synthetic versatility of quinoline derivatives in chemical research Ke‐Jing Li et al., 2018.

Conformationally Homogeneous Cyclic Tetrapeptides

- Cyclic tetrapeptides, incorporating beta amino acids, create novel rigid scaffolds that are significant in scientific research for mimicking protein-protein interactions and developing new therapeutic agents. This study outlines the importance of cyclic peptides in exploring three-dimensional structures for drug development M. Glenn et al., 2003.

Biological Activities and Applications

Fungal Cyclic Peptides

- Fungal cyclic peptides exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. These compounds represent a significant area of scientific research with potential applications in developing new therapeutic agents Xiaohan Wang et al., 2017.

G-Quadruplex Ligands

- A macrocyclic oligoamide derived from 8-amino-2-quinoline carboxylic acid demonstrates strong stabilization of the human telomeric G-quadruplex, highlighting the role of quinoline derivatives in targeting DNA structures for cancer therapy Pravin S. Shirude et al., 2007.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

16-amino-2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c16-15-9-12(18)10-7-13-14(8-11(10)17-15)22-6-4-20-2-1-19-3-5-21-13/h7-9H,1-6H2,(H3,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYYSSXUCRHDQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C3C(=C2)NC(=CC3=O)N)OCCO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

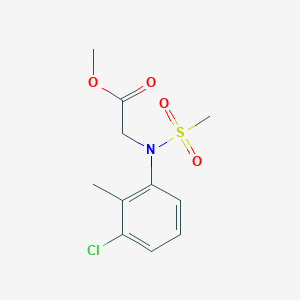

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)

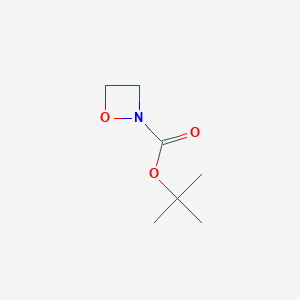

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)

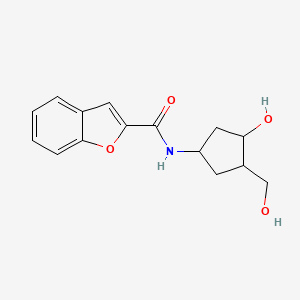

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)

![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)

![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)

![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)

![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)